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N6-(2-Aminoethyl)-NAD

Enzyme kinetics Cofactor engineering Lactate dehydrogenase

Native NAD+ lacks a functional handle for covalent immobilization, causing rapid cofactor loss in continuous-flow bioreactors and precluding oriented attachment in biosensor fabrication. Alternative N1-substituted derivatives exhibit 25- to 250-fold lower catalytic efficiency (kcat/Km). • Primary amine enables covalent coupling to epoxy-activated Sepharose, carboxylated polymers, and PQQ-modified electrodes without compromising the nicotinamide redox center. • PEG conjugates retain 39-66% Vmax of free NAD+ across ≥16 dehydrogenases, enabling cofactor recycling in membrane reactors. • ≥95% HPLC purity ensures reproducible immobilization density and chromatographic capacity.

Molecular Formula C23H32N8O14P2
Molecular Weight 706.5 g/mol
Cat. No. B12829914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-(2-Aminoethyl)-NAD
Molecular FormulaC23H32N8O14P2
Molecular Weight706.5 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCCN)O)O)O)O)C(=O)N
InChIInChI=1S/C23H32N8O14P2/c24-3-4-26-20-14-21(28-9-27-20)31(10-29-14)23-18(35)16(33)13(44-23)8-42-47(39,40)45-46(37,38)41-7-12-15(32)17(34)22(43-12)30-5-1-2-11(6-30)19(25)36/h1-2,5-6,9-10,12-13,15-18,22-23,32-35H,3-4,7-8,24H2,(H4-,25,26,27,28,36,37,38,39,40)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1
InChIKeyQDIRJGBLIZPDDJ-BSLNIGMPSA-N
Commercial & Availability
Standard Pack Sizes3.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-(2-Aminoethyl)-NAD: Core Properties and Procurement


N6-(2-Aminoethyl)-NAD (also designated N6-(2-aminoethyl)-NAD+ or 6-AE-NAD+) is a chemically modified coenzyme derived from nicotinamide adenine dinucleotide (NAD+) by the introduction of a 2-aminoethyl group at the N6 position of the adenine ring [1]. This modification confers a primary aliphatic amino group that enables covalent coupling to carboxylated polymers, epoxy-activated matrices, and electrode surfaces without compromising the nicotinamide redox center [2]. The compound serves as a functionalizable cofactor for affinity chromatography of NAD+-dependent dehydrogenases and as a building block for macromolecular coenzymes in enzyme membrane reactors and biosensors [1][2].

Why Native NAD+ and Other Analogs Cannot Substitute


Native NAD+ lacks a functional handle for covalent immobilization and is rapidly lost from continuous-flow bioreactors, while alternative adenine-modified derivatives exhibit sharply divergent coenzymatic efficiencies depending on both the modification site (N1 vs. N6) and the charge of the introduced group [1]. Systematic studies have demonstrated that N6-position functionalization yields a 25- to 250-fold higher catalytic efficiency (kcat/Km) compared to the corresponding N1-substituted isomer for porcine heart lactate dehydrogenase, and that the neutral 2-aminoethyl group provides superior activity relative to anionic sulfonate or cationic quaternary ammonium substituents [1][2]. Consequently, substituting N6-(2-aminoethyl)-NAD with the isomeric N(1)-(2-aminoethyl)-NAD, with tricyclic 1,N6-ethanoadenine-NAD, or with charged N6-derivatives results in unacceptable losses in enzyme turnover that directly compromise reactor productivity and assay sensitivity [1][2][3].

Quantitative Evidence for Coenzymatic Performance


Higher Catalytic Efficiency vs. N(1)-Substituted Isomer

Modification of the N6-position of NAD+ with a 2-aminoethyl group results in a 25- to 250-fold increase in the kcat/Km value compared to the structurally isomeric N(1)-(2-aminoethyl)-NAD, as determined for porcine heart lactate dehydrogenase isoenzyme H4 [1]. This dramatic difference arises because the N6 derivative retains a conformation that closely mimics native NAD+, whereas the N1 modification disrupts the adenine ring orientation required for productive binding in the active site [1].

Enzyme kinetics Cofactor engineering Lactate dehydrogenase

PEG-Conjugate Activity Retention Across Dehydrogenases

When coupled to poly(ethylene glycol) (PEG) to form the macromolecular coenzyme PEG-N6-(2-aminoethyl)-NAD+, the derivative retains substantial enzymatic activity with Vmax values of 39%, 57%, and 66% relative to free NAD+ for glutamate dehydrogenase, formate dehydrogenase, and 3α-hydroxysteroid dehydrogenase, respectively, while the corresponding Km values increase 3.5-, 5.5-, and 17-fold [1]. In contrast, derivatives coupled at the N1 or C8 positions of the adenine ring exhibited inferior performance for the majority of these enzymes, and glucose dehydrogenase and 7α-hydroxysteroid dehydrogenase did not accept any of the macromolecular derivatives [1].

Enzyme immobilization Macromolecular cofactors Bioprocess engineering

Soluble Dextran Conjugate vs. Free NAD+ Reduction Velocity

N6-(2-aminoethyl)-NAD+ coupled to soluble dextran is nearly completely reducible by different dehydrogenases with a velocity of approximately 40% of that measured for free NAD+ under identical conditions [1][2]. By contrast, the same derivative immobilized on insoluble matrices (e.g., BrCN-activated Sepharose) exhibits severely curtailed reducibility; only 5% of the coenzyme bound directly to BrCN-activated Sepharose is reducible, though this improves to 40% when a spacer arm is introduced [1][2].

Affinity chromatography Coenzyme immobilization Soluble supports

Broad Dehydrogenase Cofactor Acceptance Profile

A systematic evaluation of 16 dehydrogenases of practical interest revealed that N6-(2-aminoethyl)-NAD+ and its macromolecular PEG conjugate function as coenzymes across a broad enzyme panel, though with enzyme-dependent variations in Km and Vmax [1]. The study explicitly compared N6-(2-aminoethyl)-NAD+ to N6-(3-sulfonatopropyl)-NAD+ (an anionic derivative) and N6-(2-hydroxy-3-trimethylammonium propyl)-NAD+ (a cationic derivative), demonstrating that the neutral 2-aminoethyl substituent yields coenzymatic activity with a distinct enzyme specificity profile [1].

Dehydrogenase screening Cofactor promiscuity Organic synthesis

Simplified Synthesis via Mild Aqueous Dimroth Rearrangement

A two-step synthetic procedure involving alkylation of NAD+ at the N1 position followed by Dimroth rearrangement under mild aqueous conditions (pH 6.0–6.5, 50°C) yields N6-(2-aminoethyl)-NAD+ in 42.2% isolated yield, while simultaneously generating the tricyclic byproduct 1,N6-ethanoadenine-NAD+ in 20.1% yield [1]. This method avoids the harsh alkaline conditions (typically pH >11) traditionally required for Dimroth rearrangements of NAD analogs and eliminates the need for intermediate purification, reduction, and reoxidation steps that historically reduced overall yields to 6–37% [1][2].

Coenzyme synthesis Dimroth rearrangement Process chemistry

Validated Application Scenarios


Affinity Resin Preparation for Dehydrogenase Purification

N6-(2-aminoethyl)-NAD+ is covalently coupled to epoxy-activated Sepharose or carboxylated polymers via its terminal primary amine to generate affinity matrices for the purification of NAD+-dependent dehydrogenases. The quantitative evidence that soluble dextran conjugates retain ~40% of free NAD+ reduction velocity while directly coupled Sepharose matrices require spacer arms to achieve comparable accessibility [1] directly guides resin design: spacers of sufficient length (e.g., 6-carbon or PEG linkers) should be incorporated to maximize accessible cofactor density and chromatographic capacity. The compound's demonstrated cofactor activity with at least 16 dehydrogenases [2] makes it a broadly applicable affinity ligand for enzyme isolation from crude lysates.

Continuous-Flow Membrane Reactors with Macromolecular Cofactor

PEG-N6-(2-aminoethyl)-NAD+ is employed as a macromolecular cofactor in continuous-flow membrane reactors for stereoselective reductions and oxidations. The Vmax retention values of 39% (glutamate dehydrogenase), 57% (formate dehydrogenase), and 66% (3α-hydroxysteroid dehydrogenase) relative to free NAD+ [1] enable reactor productivity calculations and cofactor loading optimization. The increased Km values (3.5- to 17-fold) [1] inform substrate feeding strategies to maintain saturation kinetics. The neutral character of the 2-aminoethyl substituent [2] avoids undesirable electrostatic interactions with charged reactor membranes that would otherwise reduce cofactor residence time.

Electrochemical Biosensor for Lactate Detection

N6-(2-aminoethyl)-NAD+ is covalently linked to pyrroloquinoline quinone (PQQ) monolayers on electrode surfaces to immobilize lactate dehydrogenase for amperometric lactate biosensors. The compound's primary amino group enables oriented, stable covalent attachment to the electrode while preserving the nicotinamide redox activity required for signal transduction. The 25- to 250-fold superior catalytic efficiency of N6-(2-aminoethyl)-NAD+ compared to the N(1) isomer [3] ensures that the immobilized cofactor does not become the rate-limiting component in sensor response, thereby maximizing sensitivity and minimizing detection limits.

Cofactor Regeneration in Preparative Biocatalysis

PEG-N6-(2-aminoethyl)-NAD+ is utilized in coupled-enzyme cofactor regeneration systems where formate dehydrogenase or glucose dehydrogenase recycles the reduced cofactor in situ. The demonstrated Vmax of PEG-N6-(2-aminoethyl)-NAD+ with formate dehydrogenase (57% of free NAD+) [1] supports efficient regeneration rates, while the macromolecular size (PEG Mr ~20,000) enables retention by ultrafiltration membranes. The broad enzyme acceptance profile [2] permits pairing with diverse synthetic dehydrogenases for the production of chiral alcohols, hydroxy acids, and pharmaceutical intermediates without cofactor loss.

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